molecular formula C9H14N2O2 B2376620 (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol CAS No. 1511203-24-9

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Cat. No.: B2376620
CAS No.: 1511203-24-9
M. Wt: 182.223
InChI Key: HHSRLGQRMKBEKQ-UHFFFAOYSA-N
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Description

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxypropan-2-yl group and a methanol group. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is utilized in various scientific research fields:

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements are not specified . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

The synthesis of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with methoxypropan-2-yl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol can be compared with other pyrimidine derivatives such as:

    (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)amine: Contains an amine group instead of methanol.

    (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)acetate: Features an acetate group instead of methanol.

Properties

IUPAC Name

[2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSRLGQRMKBEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=N1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511203-24-9
Record name (2-(2-methoxypropan-2-yl)pyrimidin-4-yl)methanol
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